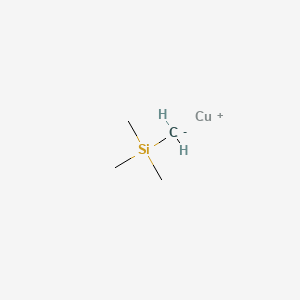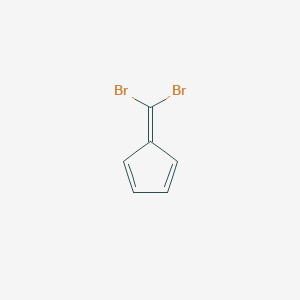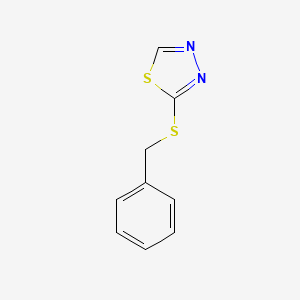
2-(Benzylsulfanyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylsulfanyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The benzylsulfanyl group attached to the thiadiazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-1,3,4-thiadiazole typically involves the reaction of benzyl halides with thiadiazole derivatives. One common method is the nucleophilic substitution reaction where benzyl chloride reacts with 2-mercapto-1,3,4-thiadiazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetone under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using water as a solvent and employing microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-(Benzylsulfanyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives .
科学的研究の応用
2-(Benzylsulfanyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2-(Benzylsulfanyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In antitubercular applications, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall . The compound’s ability to interact with enzymes and proteins through its sulfur and nitrogen atoms plays a crucial role in its biological activity .
類似化合物との比較
Similar Compounds
- 2-(Benzylsulfanyl)benzothiazole
- 2-(Benzylsulfanyl)benzylideneimidazolone
- Thiochromanes
Comparison
Compared to similar compounds, 2-(Benzylsulfanyl)-1,3,4-thiadiazole is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This unique structure contributes to its diverse chemical reactivity and broad range of applications. For instance, while 2-(Benzylsulfanyl)benzothiazole also contains a benzylsulfanyl group, the presence of the thiadiazole ring in this compound provides different electronic properties and reactivity patterns .
特性
CAS番号 |
42609-18-7 |
|---|---|
分子式 |
C9H8N2S2 |
分子量 |
208.3 g/mol |
IUPAC名 |
2-benzylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H8N2S2/c1-2-4-8(5-3-1)6-12-9-11-10-7-13-9/h1-5,7H,6H2 |
InChIキー |
YDBBZKLJWCUPKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=NN=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


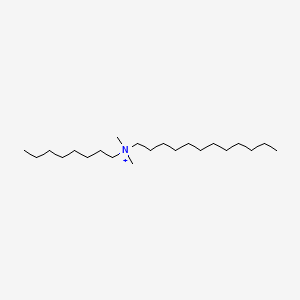
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)


![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)
![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)


![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)
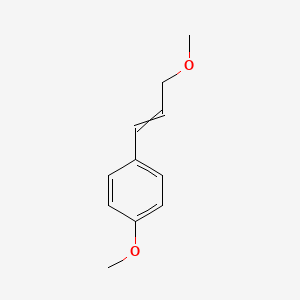
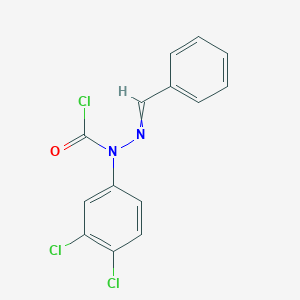
![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
